N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-6-oxo-1H-pyridazine-3-carboxamide
Description
N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-6-oxo-1H-pyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyridine ring, and a pyridazine ring
Properties
IUPAC Name |
N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c1-14(2,20-13(24)10-4-5-11(23)22-21-10)8-25-12-6-3-9(7-19-12)15(16,17)18/h3-7H,8H2,1-2H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZMRTYMLGCMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=NC=C(C=C1)C(F)(F)F)NC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-6-oxo-1H-pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate:
Formation of the Pyridazine Ring: The pyridine intermediate is then reacted with appropriate reagents to form the pyridazine ring.
Coupling Reaction: The final step involves coupling the pyridazine intermediate with a carboxamide group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen-containing groups.
Scientific Research Applications
N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-6-oxo-1H-pyridazine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly for targeting specific diseases or conditions.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in various biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-6-oxo-1H-pyridazine-3-carboxamide: shares similarities with other pyridazine and pyridine derivatives, which also exhibit unique biological and chemical properties.
Trifluoromethyl-containing Compounds: Compounds with trifluoromethyl groups are known for their stability and unique reactivity, making them valuable in various applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
